molecular formula C24H23N5OS B2704194 Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1251697-91-2

Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate

Cat. No. B2704194
CAS RN: 1251697-91-2
M. Wt: 429.54
InChI Key: OWSXNUVVWHYMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one mentioned often undergo synthesis for the development of new materials with potential applications in medicinal chemistry, material science, and chemical sensors. For instance, derivatives of quinoline, a core structure that might resemble parts of the compound , have been synthesized and characterized for their chemical properties and potential applications in various fields (Saeed et al., 2014).

Optical Properties and Sensing Applications

The structural features of such compounds, particularly those involving fluorophores or aromatic systems, are often studied for their optical properties. This research can lead to applications in the development of fluorescent sensors or materials with unique photophysical characteristics. For example, a chemosensor based on a quinoline derivative showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in detecting metal ions in biological and aqueous samples (Park et al., 2015).

Pharmaceutical Applications

Compounds with complex structures including quinoline and fluorophenyl groups are frequently explored for their pharmaceutical applications. These studies often focus on the synthesis and activity of such molecules against various biological targets, contributing to the discovery of new drugs or therapeutic agents. As an example, novel tacrine-huperzine A hybrids, which may share structural motifs with the query compound, have been investigated as potent acetylcholinesterase inhibitors for the treatment of Alzheimer's disease (Camps et al., 2000).

properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-3-17-4-8-20(9-5-17)29-23(19-12-14-25-15-13-19)22(27-28-29)24(30)26-16-18-6-10-21(31-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXNUVVWHYMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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